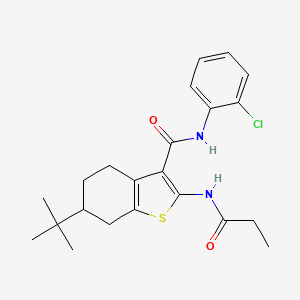![molecular formula C20H22N2O3 B3934611 (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934611.png)
(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
Vue d'ensemble
Description
(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP belongs to the category of organic compounds known as nitrobenzenes, which are used in a variety of industrial and scientific applications.
Mécanisme D'action
The mechanism of action of (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is related to its ability to generate ROS upon excitation with light. The ROS generated by (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. In addition, (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects
(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to have a variety of biochemical and physiological effects in cells and tissues. (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can induce oxidative stress, which can lead to the activation of signaling pathways involved in cell growth and survival. (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can also modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can affect the metabolism of cells by altering the activity of enzymes involved in energy production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone in lab experiments is its ability to generate ROS in a controlled manner, allowing researchers to study the effects of oxidative stress on cells and tissues. Another advantage of (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is its toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research on (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone. One direction is the development of new synthetic methods for (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and its derivatives, which can improve the yield and purity of the product. Another direction is the investigation of the mechanisms of action of (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone in different cell types and tissues, which can provide insights into its potential applications in disease therapy. Furthermore, the development of new formulations and delivery methods for (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can enhance its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer. In addition, (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been used as a ligand in the synthesis of metal complexes for catalysis and as a building block for the synthesis of other organic compounds.
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-7-16(12-15(14)2)20(23)17-8-9-18(19(13-17)22(24)25)21-10-4-3-5-11-21/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTWYVLJXRGZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-ethoxy-4-hydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3934533.png)
![N-methyl-N-(3-pyridinylmethyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3934543.png)
![methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934561.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3934584.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3934603.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3934618.png)


![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3934638.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3934645.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3934650.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934654.png)